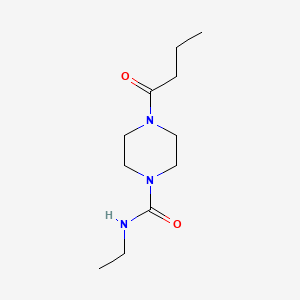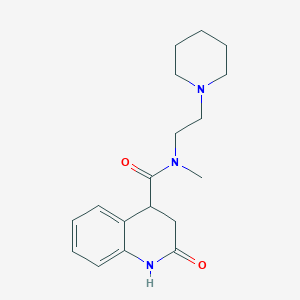![molecular formula C16H20F3NO2 B7563687 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B7563687.png)
3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists, which have been shown to have anti-inflammatory, analgesic, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide involves the activation of 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide receptors. 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide receptors are predominantly expressed in immune cells and have been shown to play a crucial role in regulating inflammation and immune responses. Activation of 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide receptors by 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide has been shown to have several other biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells, suggesting its potential as an anticancer agent. Moreover, it has been shown to have antidiabetic effects and can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide is its selectivity for 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide receptors, which reduces the risk of adverse effects associated with non-selective cannabinoid agonists. Moreover, it has been shown to have excellent pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its low solubility in water, which can limit its use in some experimental settings.
Future Directions
There are several future directions for research on 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide. One potential area of research is its potential as an anticancer agent. Further studies are needed to elucidate the molecular mechanisms underlying its antitumor effects and to determine its efficacy in various cancer types. Moreover, given its potential as an anti-inflammatory and neuroprotective agent, it may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine its efficacy in these conditions. Additionally, its potential as an anti-diabetic agent warrants further investigation. Finally, the development of more water-soluble analogs of 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide may broaden its potential applications in experimental settings.
Conclusion:
In conclusion, 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide is a selective 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide receptor agonist with significant potential for therapeutic applications. Its anti-inflammatory, analgesic, neuroprotective, and anticancer properties make it a promising candidate for further research. Although it has some limitations, its selectivity and pharmacokinetic properties make it a suitable candidate for drug development. Further research is needed to determine its efficacy in various disease conditions and to develop more water-soluble analogs for experimental use.
Synthesis Methods
The synthesis of 3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide involves several steps. The initial step is the reaction of cyclopentylmagnesium bromide with 2-(trifluoromethoxy)benzaldehyde to form the corresponding alcohol. This alcohol is then converted to the corresponding tosylate, which undergoes an S N 2 reaction with N-cyclopropyl-3-aminopropan-1-ol to form the desired product.
Scientific Research Applications
3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory properties and can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Moreover, it has been shown to have neuroprotective effects and can protect against brain damage caused by ischemia and traumatic brain injury.
properties
IUPAC Name |
3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c17-16(18,19)22-14-8-4-3-7-13(14)11-20-15(21)10-9-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFKFSTZVOYLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B7563614.png)

![N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7563637.png)
![4-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7563640.png)
![N-ethyl-4-[2-(trifluoromethyl)benzoyl]piperazine-1-carboxamide](/img/structure/B7563644.png)
![(E)-N-(2-bromo-4-nitrophenyl)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7563647.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7563650.png)
![N-[1-(2-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7563662.png)

![[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7563676.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-[3-(oxolan-2-ylmethoxy)phenyl]methanone](/img/structure/B7563678.png)


